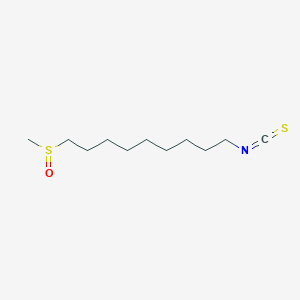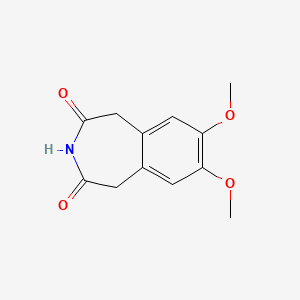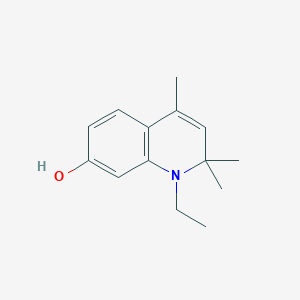
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is specifically labeled with nitrogen-15, an isotope of nitrogen, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl ether group at the hydroxyl terminus. These protective groups are commonly used in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether typically involves several steps:
Fmoc Protection: The amino group of L-tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Isotope Labeling: The nitrogen-15 isotope is introduced through a reaction with a nitrogen-15 labeled reagent.
Tert-Butyl Ether Protection: The hydroxyl group of the tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling.
化学反応の分析
Types of Reactions
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Substitution Reactions: The tert-butyl ether group can be replaced by other functional groups under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Substitution: Acidic conditions using trifluoroacetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Deprotected Tyrosine: Removal of protective groups yields L-tyrosine.
Substituted Derivatives: Various functional groups can be introduced in place of the tert-butyl ether.
科学的研究の応用
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Isotope Labeling: The nitrogen-15 label is useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying protein structure and dynamics.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Medical Research: Investigated for its potential in drug development and therapeutic applications.
作用機序
The mechanism of action of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tert-butyl ether protects the hydroxyl group. These protective groups are removed under specific conditions to yield the desired peptide or protein. The nitrogen-15 label allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy.
類似化合物との比較
Similar Compounds
N-Fmoc-(15N)-L-Serine O-Tertbutyl Ether: Similar in structure but with a serine backbone.
N-Fmoc-(15N)-L-Alanine O-Tertbutyl Ether: Similar in structure but with an alanine backbone.
Uniqueness
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is unique due to its specific protective groups and isotope labeling, making it particularly useful in peptide synthesis and NMR studies. Its structure allows for selective reactions and detailed molecular studies, distinguishing it from other similar compounds.
特性
CAS番号 |
1217437-39-2 |
|---|---|
分子式 |
C₂₈H₂₉¹⁵NO₅ |
分子量 |
460.53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
